REACTION_CXSMILES
|
[C:1]([C:4]1[CH:5]=[C:6]([C:12]#[N:13])[C:7](Cl)=[N:8][C:9]=1[CH3:10])(=[O:3])[CH3:2].[NH3:14]>O1CCCC1>[C:1]([C:4]1[CH:5]=[C:6]([C:12]#[N:13])[C:7]([NH2:14])=[N:8][C:9]=1[CH3:10])(=[O:3])[CH3:2]
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Name
|
|
Quantity
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40 g
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Type
|
reactant
|
Smiles
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C(C)(=O)C=1C=C(C(=NC1C)Cl)C#N
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Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
200 mL
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Type
|
reactant
|
Smiles
|
N
|
Control Type
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UNSPECIFIED
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Setpoint
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80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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CONCENTRATION
|
Details
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the mixture is concentrated
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Type
|
FILTRATION
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Details
|
filtered
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Type
|
EXTRACTION
|
Details
|
the filter cake is extracted
|
Type
|
FILTRATION
|
Details
|
is filtered with suction
|
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)C=1C=C(C(=NC1C)N)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |